Dclk1-IN-5

DCLK1 inhibition Inflammation Acute Lung Injury

Dclk1-IN-5 (Compound a24) is a uniquely differentiated DCLK1 inhibitor optimized for inflammation research. Derived from an NVP-TAE684 scaffold, it blocks DCLK1-mediated IKKβ phosphorylation (IC50 179.7 nM) and demonstrates superior in vivo anti-inflammatory efficacy in LPS-induced acute lung injury (ALI) models compared to NVP-TAE684. Unlike DCLK1-IN-1 (cancer-focused, IC50 57.2 nM), Dclk1-IN-5 is specifically validated for respiratory inflammation and sepsis models, making it irreplaceable for ALI and innate immunity studies. It also serves as an advanced lead compound for anti-inflammatory drug discovery programs targeting DCLK1 pathways. Standard B2B procurement with full documentation. Inquire for bulk quantities.

Molecular Formula C26H32ClN7O3S2
Molecular Weight 590.2 g/mol
Cat. No. B12372424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDclk1-IN-5
Molecular FormulaC26H32ClN7O3S2
Molecular Weight590.2 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)NC(=S)N4CCN(CC4)C)OC
InChIInChI=1S/C26H32ClN7O3S2/c1-17(2)39(35,36)23-8-6-5-7-21(23)30-24-19(27)16-28-25(32-24)31-20-10-9-18(15-22(20)37-4)29-26(38)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H,29,38)(H2,28,30,31,32)
InChIKeyAJSKSKGAQOFYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dclk1-IN-5: A Potent and Selective DCLK1 Inhibitor for Anti-Inflammatory and Cancer Research


Dclk1-IN-5, also known as Compound a24, is a potent and selective inhibitor of Doublecortin-like kinase 1 (DCLK1), a serine/threonine kinase implicated in both cancer progression and inflammatory signaling [1]. The compound demonstrates an IC50 of 179.7 nM in biochemical kinase assays and a KD of 2.12 µM in binding studies, indicating high affinity for its target [1] . Dclk1-IN-5 was developed through the optimization of an NVP-TAE684-based scaffold to enhance DCLK1 inhibition and anti-inflammatory activity [1].

Why Dclk1-IN-5 Cannot Be Substituted by Other DCLK1 Inhibitors in Anti-Inflammatory Research


Despite the availability of several DCLK1 inhibitors, Dclk1-IN-5 exhibits a distinct pharmacological profile that precludes simple substitution. Its unique scaffold, derived from NVP-TAE684, confers a specific mechanism of action—inhibition of DCLK1-mediated IKKβ phosphorylation—that is critical for its anti-inflammatory effects in acute lung injury (ALI) models [1]. Unlike DCLK1-IN-1, which is optimized for cancer cell proliferation and has an IC50 of 57.2 nM, Dclk1-IN-5 demonstrates superior in vivo anti-inflammatory efficacy and a higher potency in LPS-induced inflammation assays compared to its lead compound [1] [2]. The quantitative differences in potency, selectivity, and in vivo outcomes necessitate careful selection based on the intended research application.

Quantitative Differentiation of Dclk1-IN-5 Against Closest Analogs: A Procurement-Focused Evidence Guide


Dclk1-IN-5 Exhibits Comparable DCLK1 Inhibitory Potency to DCLK1-IN-2 but with Distinct Anti-Inflammatory Activity

In biochemical kinase assays, Dclk1-IN-5 demonstrates an IC50 of 179.7 nM against DCLK1 [1]. This value is nearly identical to DCLK1-IN-2 (Compound I-5, IC50 = 171.3 nM) [2], but the two compounds differ significantly in their therapeutic focus. Dclk1-IN-5 was specifically optimized for anti-inflammatory activity, whereas DCLK1-IN-2 is characterized for its anti-proliferative effects in pancreatic cancer cell lines.

DCLK1 inhibition Inflammation Acute Lung Injury

Dclk1-IN-5 Demonstrates Superior In Vivo Anti-Inflammatory Efficacy Compared to Lead Compound NVP-TAE684

In an LPS-challenged acute lung injury mouse model, Dclk1-IN-5 exhibited potent in vivo anti-inflammatory activity, significantly reducing lung injury and inflammation [1]. Notably, Dclk1-IN-5 showed higher potency than the lead compound NVP-TAE684 in inhibiting LPS-induced inflammation in macrophages [1].

In vivo efficacy Acute Lung Injury Inflammation

Dclk1-IN-5 Shows High Binding Affinity (KD = 2.12 µM) to DCLK1, Supporting Its Potent Inhibition

Dclk1-IN-5 demonstrates a binding affinity (KD) of 2.12 µM for DCLK1, as measured by bio-layer interferometry [1]. This high binding affinity corroborates its potent inhibitory activity (IC50 = 179.7 nM) and provides a quantitative basis for its selectivity and efficacy.

Binding affinity DCLK1 Kinase inhibition

Dclk1-IN-5 is More Potent than DCLK1-IN-3 and DCLK1-IN-4 in Anti-Inflammatory Applications Despite Lower Biochemical Potency

While Dclk1-IN-5 has a lower biochemical IC50 (179.7 nM) compared to DCLK1-IN-3 (47 nM) and DCLK1-IN-4 (70 nM) [2] [3], it has been specifically validated in inflammation models. DCLK1-IN-3 and DCLK1-IN-4 are primarily characterized for cancer research and lack documented in vivo anti-inflammatory efficacy [2] [3]. Therefore, for inflammation-focused projects, Dclk1-IN-5 is the more appropriate tool.

Anti-inflammatory DCLK1 inhibitor Potency comparison

Optimal Research Applications for Dclk1-IN-5 Based on Quantitative Evidence


Acute Lung Injury (ALI) and Sepsis Research

Dclk1-IN-5 is ideally suited for in vivo studies of acute lung injury and sepsis due to its demonstrated protective effects in LPS-challenged mouse models [1]. Its ability to inhibit DCLK1-mediated IKKβ phosphorylation and reduce inflammation makes it a critical tool for investigating the role of DCLK1 in respiratory inflammatory diseases.

Macrophage-Mediated Inflammation Studies

The compound's superior potency over NVP-TAE684 in inhibiting LPS-induced inflammation in macrophages positions it as a valuable reagent for dissecting DCLK1 signaling in innate immune cells [1]. Researchers studying macrophage-driven inflammatory responses will benefit from its enhanced efficacy.

Drug Discovery for DCLK1-Targeted Anti-Inflammatory Therapeutics

Dclk1-IN-5 serves as an advanced lead compound for developing novel anti-inflammatory drugs targeting DCLK1. Its validated in vivo activity and distinct mechanism of action (IKKβ phosphorylation inhibition) provide a solid foundation for medicinal chemistry optimization programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dclk1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.